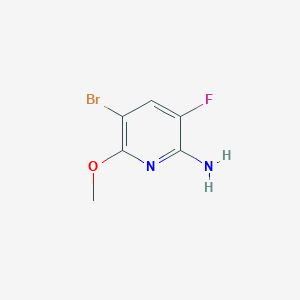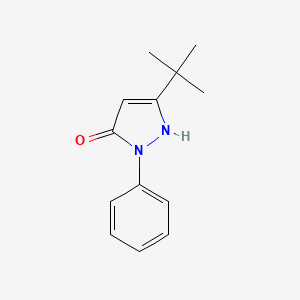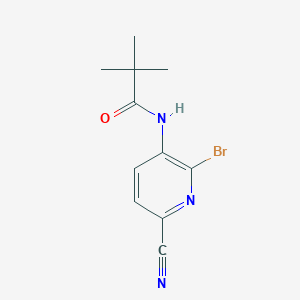
N-(2-Bromo-6-cyanopyridin-3-yl)pivalamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Bromo-6-cyanopyridin-3-yl)pivalamide is a chemical compound with the molecular formula C11H12BrN3O It is a derivative of pyridine, featuring a bromine atom and a cyano group attached to the pyridine ring, along with a pivalamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Bromo-6-cyanopyridin-3-yl)pivalamide typically involves the bromination of a pyridine derivative followed by the introduction of a cyano group and the attachment of a pivalamide group. One common method involves the following steps:
Bromination: The starting pyridine compound is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.
Cyanation: The brominated pyridine is then subjected to cyanation using a cyanating agent like copper(I) cyanide (CuCN) under appropriate conditions.
Pivalamide Formation: The final step involves the reaction of the cyano-substituted pyridine with pivaloyl chloride in the presence of a base such as triethylamine to form the pivalamide derivative.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.
化学反应分析
Types of Reactions
N-(2-Bromo-6-cyanopyridin-3-yl)pivalamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The cyano group can be reduced to an amine or other functional groups using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation reactions to form different oxidation states or introduce new functional groups.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Reduction: Reducing agents such as LiAlH4 or hydrogen gas (H2) with a palladium catalyst.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while reduction reactions can produce amines or other reduced forms.
科学研究应用
N-(2-Bromo-6-cyanopyridin-3-yl)pivalamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in biological systems.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N-(2-Bromo-6-cyanopyridin-3-yl)pivalamide involves its interaction with specific molecular targets and pathways. The bromine and cyano groups can participate in various chemical interactions, while the pivalamide group can influence the compound’s stability and reactivity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
- N-(5-Bromo-2-cyanopyridin-3-yl)pivalamide
- N-(2-Bromo-5-cyanopyridin-3-yl)pivalamide
- N-(2-Chloro-6-cyanopyridin-3-yl)pivalamide
Uniqueness
N-(2-Bromo-6-cyanopyridin-3-yl)pivalamide is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and potential applications. The presence of both bromine and cyano groups, along with the pivalamide moiety, provides a distinct set of properties that can be leveraged in various scientific and industrial contexts.
属性
分子式 |
C11H12BrN3O |
|---|---|
分子量 |
282.14 g/mol |
IUPAC 名称 |
N-(2-bromo-6-cyanopyridin-3-yl)-2,2-dimethylpropanamide |
InChI |
InChI=1S/C11H12BrN3O/c1-11(2,3)10(16)15-8-5-4-7(6-13)14-9(8)12/h4-5H,1-3H3,(H,15,16) |
InChI 键 |
NMCUSHFETLDUIQ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C(=O)NC1=C(N=C(C=C1)C#N)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


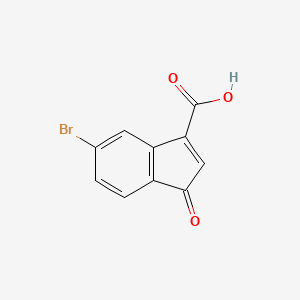


![Rel-tert-butyl (1R,5S,6R)-6-(((benzyloxy)carbonyl)amino)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B15225402.png)
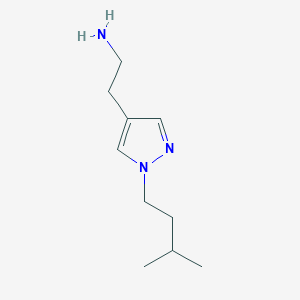
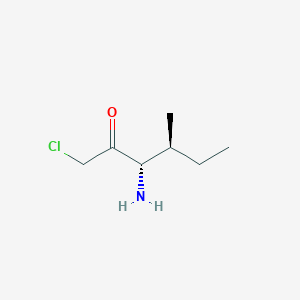
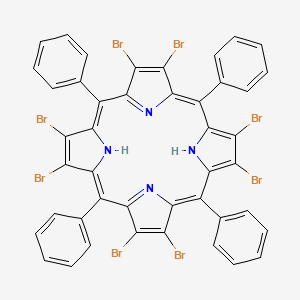
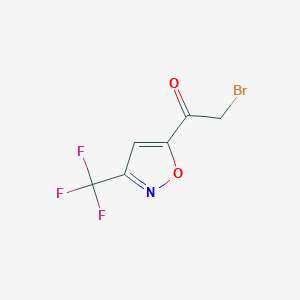


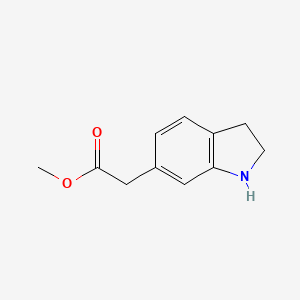
![6-Bromo-5-methylimidazo[1,5-a]pyridine](/img/structure/B15225436.png)
